3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-[(2-methoxyphenoxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazole
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Overview
Description
3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-[(2-methoxyphenoxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazole is a complex organic compound that features a unique combination of benzodioxole, methoxyphenoxy, thiazole, and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-[(2-methoxyphenoxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazole typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as benzodioxole and methoxyphenoxy derivatives. These intermediates are then subjected to cyclization reactions to form the thiazole and triazole rings. The final step involves the coupling of these rings to form the target compound. Common reagents used in these reactions include strong acids, bases, and various catalysts to facilitate the cyclization and coupling processes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The choice of solvents, temperature control, and reaction times are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-[(2-methoxyphenoxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-[(2-methoxyphenoxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-[(2-methoxyphenoxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
4-Methoxyphenethylamine:
Uniqueness
3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-[(2-methoxyphenoxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazole is unique due to its combination of benzodioxole, methoxyphenoxy, thiazole, and triazole moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H17N3O5S |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yloxymethyl)-6-[(2-methoxyphenoxy)methyl]-[1,3]thiazolo[2,3-c][1,2,4]triazole |
InChI |
InChI=1S/C20H17N3O5S/c1-24-15-4-2-3-5-16(15)26-10-14-9-23-19(21-22-20(23)29-14)11-25-13-6-7-17-18(8-13)28-12-27-17/h2-9H,10-12H2,1H3 |
InChI Key |
KDTWCWSYQQYTFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC2=CN3C(=NN=C3S2)COC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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